N-(3,4-dimethoxyphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
CAS No.: 886955-04-0
Cat. No.: VC4712274
Molecular Formula: C17H16FN3O5S2
Molecular Weight: 425.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886955-04-0 |
|---|---|
| Molecular Formula | C17H16FN3O5S2 |
| Molecular Weight | 425.45 |
| IUPAC Name | N-(3,4-dimethoxyphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C17H16FN3O5S2/c1-25-13-6-4-11(8-14(13)26-2)19-16(22)9-27-17-20-12-5-3-10(18)7-15(12)28(23,24)21-17/h3-8H,9H2,1-2H3,(H,19,22)(H,20,21) |
| Standard InChI Key | OJAGCGUVRZLHHE-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F)OC |
Introduction
N-(3,4-dimethoxyphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a complex organic compound belonging to the benzothiadiazine derivatives class. It features a unique molecular structure characterized by a benzothiadiazine ring system, which is known for its diverse pharmacological activities. The presence of the 3,4-dimethoxyphenyl group and the sulfanyl linkage contributes to its potential biological significance and reactivity in various chemical environments.
Synthesis and Purification
The synthesis of N-(3,4-dimethoxyphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide typically involves several key steps, requiring careful optimization to enhance yield and purity. Techniques such as column chromatography are often used for purification.
Chemical Reactions and Mechanisms
This compound undergoes several notable chemical reactions, which are crucial for exploring its reactivity and potential transformations in synthetic applications. Understanding these mechanisms is essential for developing therapeutic applications.
Biological and Pharmacological Significance
The compound's mechanism of action involves interactions with specific biological targets, making it a subject of interest for pharmacological studies. Its potential applications in medicinal chemistry are significant due to the presence of fluorinated and methoxy-substituted aromatic systems, which are common in biologically active compounds.
Scientific Uses and Applications
N-(3,4-dimethoxyphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is utilized in scientific research for its potential applications in pharmacology and medicinal chemistry. Its versatility and importance in ongoing research across multiple scientific disciplines highlight its value in the field.
Comparison with Other Compounds
While specific comparisons with other compounds like N-(4-((1-(2-fluorobenzyl)-3-(cyclopropylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide or N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide are not detailed, these compounds also exhibit complex structures and potential biological activities .
Data Table: Comparison of Relevant Compounds
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| N-(3,4-dimethoxyphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide | Not Available | Not Available | Potential pharmacological activities |
| N-(4-((1-(2-fluorobenzyl)-3-(cyclopropylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide | C28H27FN6O5S | 578.6 g/mol | Potential biological activity |
| N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | Not Available | Not Available | Anti-inflammatory potential |
Note: The table provides a comparison based on available data, which may not be comprehensive for all compounds listed.
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